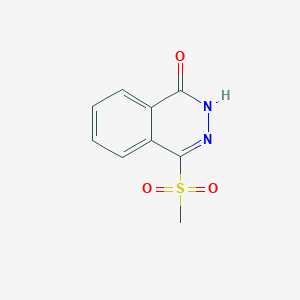

1(2H)-Phthalazinone, 4-(methylsulfonyl)-

Description

The exact mass of the compound 1(2H)-Phthalazinone, 4-(methylsulfonyl)- is 224.02556330 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1(2H)-Phthalazinone, 4-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Phthalazinone, 4-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-15(13,14)9-7-5-3-2-4-6(7)8(12)10-11-9/h2-5H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGHDASBJQUZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NNC(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90806477 | |

| Record name | 4-(Methanesulfonyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90806477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62645-06-1 | |

| Record name | 4-(Methanesulfonyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90806477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascending Therapeutic Trajectory of 4-(Methylsulfonyl)phthalazin-1(2H)-one Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the phthalazin-1(2H)-one core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] Its derivatives have garnered significant attention for their therapeutic potential across a range of diseases, including cancer, inflammation, and cardiovascular disorders.[2][3][4] This technical guide focuses on a particularly promising class of these compounds: 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives. The introduction of the methylsulfonyl group at the 4-position has been shown to be a critical pharmacophore, particularly in the context of targeted cancer therapy.[5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of these compounds, supported by detailed experimental protocols and data-driven insights.

The Strategic Rationale: Why 4-(Methylsulfonyl)phthalazin-1(2H)-one?

The strategic impetus for developing derivatives of this scaffold lies in its proven success in modulating key biological pathways implicated in disease. The phthalazinone core itself provides a rigid and planar structure amenable to various chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] The addition of a methylsulfonyl moiety at the 4-position is not arbitrary; this functional group is a well-known bioisostere for other functionalities and can engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of target proteins.[7] This has been particularly evident in the development of potent enzyme inhibitors.

Synthesis and Chemical Landscape

The synthesis of 4-(methylsulfonyl)phthalazin-1(2H)-one and its derivatives typically follows a multi-step sequence, often starting from readily available precursors like 2-acylbenzoic acids.[8]

General Synthesis of the Phthalazin-1(2H)-one Core

A common and robust method for the construction of the phthalazin-1(2H)-one scaffold involves the condensation of a 2-acylbenzoic acid with hydrazine hydrate.[8][9]

Experimental Protocol: Synthesis of a 4-Substituted Phthalazin-1(2H)-one from a 2-Acylbenzoic Acid [8]

-

Reaction Setup: To a solution of the desired 2-acylbenzoic acid in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 4-substituted phthalazin-1(2H)-one.

Introduction of the Methylsulfonyl Moiety

While a direct, detailed protocol for the synthesis of 4-(methylsulfonyl)phthalazin-1(2H)-one was not found in the immediate search, a plausible synthetic route can be extrapolated from similar chemical transformations. A key intermediate would likely be a 4-(methylthio)phthalazin-1(2H)-one, which can then be oxidized to the corresponding sulfone.

Hypothetical Protocol: Synthesis of 4-(Methylsulfonyl)phthalazin-1(2H)-one

-

Synthesis of 4-(Methylthio)phthalazin-1(2H)-one: This intermediate could potentially be synthesized from a 2-acylbenzoic acid precursor bearing a methylthio group at the appropriate position, followed by condensation with hydrazine hydrate as described in the general protocol above.

-

Oxidation to the Sulfone: The 4-(methylthio)phthalazin-1(2H)-one intermediate would then be dissolved in a suitable solvent, such as a mixture of acetic acid and hydrogen peroxide, or using other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). The reaction mixture would be stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.

-

Purification: The final 4-(methylsulfonyl)phthalazin-1(2H)-one product would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Therapeutic Potential and Mechanisms of Action

The therapeutic utility of 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives is most prominently demonstrated in the field of oncology, with emerging applications in inflammatory diseases.

Anticancer Activity: A Two-Pronged Attack

These derivatives have shown significant promise as anticancer agents, primarily through the inhibition of two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).[12][13] In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[14] These subsequently collapse replication forks, creating DSBs that cannot be repaired, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.[13][15]

The phthalazinone scaffold is a key pharmacophore in several clinically approved PARP inhibitors, such as Olaparib.[1][16] The 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives are designed to mimic the nicotinamide portion of the NAD+ cofactor, competing for the catalytic site of PARP enzymes.[17]

Signaling Pathway: PARP Inhibition in HR-Deficient Cancer Cells

Caption: PARP Inhibition in HR-Deficient Cancer Cells.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[18] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[5] Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.[6][19]

Signaling Pathway: VEGFR-2 Inhibition by Phthalazinone Derivatives

Caption: VEGFR-2 Signaling and its Inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of phthalazinone derivatives is also an active area of research. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[5] The methylsulfonyl group is a common feature in several selective COX-2 inhibitors, suggesting that 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives may also possess this activity.

Structure-Activity Relationships (SAR)

The biological activity of 4-(methylsulfonyl)phthalazin-1(2H)-one derivatives is highly dependent on the nature and position of substituents on the phthalazinone core and the phenyl ring of the methylsulfonyl group.

-

The Phthalazinone Core: This bicyclic system serves as a crucial anchor, engaging in hydrogen bonding and π-π stacking interactions within the target's active site.[6]

-

The 4-(Methylsulfonyl)phenyl Moiety: The methylsulfonyl group is a key pharmacophore for COX-2 and potentially other enzyme inhibitory activities. It can act as a hydrogen bond acceptor and its orientation within the active site is critical for potency.[5]

-

Substituents on the Phenyl Ring: The introduction of various substituents on the phenyl ring of the methylsulfonyl group can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and steric bulk, influencing binding affinity.[20][21]

-

Substituents at the 2-position: The N2 position of the phthalazinone ring is a common site for modification to improve pharmacokinetic properties and introduce additional interactions with the target protein.[16]

In Vitro and In Vivo Evaluation: Experimental Protocols

A robust evaluation of the therapeutic potential of these derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays

Experimental Protocol: In Vitro PARP1 Inhibition Assay [16]

-

Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP-1 in a 96-well plate format.

-

Procedure:

-

Coat a 96-well plate with histones.

-

Add a reaction mixture containing activated DNA, biotinylated NAD+, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant human PARP-1 enzyme.

-

Incubate the plate to allow for the PARP reaction to proceed.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

-

Add a chemiluminescent HRP substrate and measure the light output using a microplate reader.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP-1 activity.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [1]

-

Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the VEGFR-2 kinase domain.

-

Procedure:

-

To a 96-well plate, add the peptide substrate, ATP, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the recombinant human VEGFR-2 kinase domain.

-

Incubate the plate to allow for phosphorylation.

-

Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence, or ELISA-based).

-

-

Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.

Experimental Protocol: MTT Assay [2][22]

-

Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant breast cancer cells like MDA-MB-436, or endothelial cells like HUVECs) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Assays

To evaluate the in vivo anticancer efficacy, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[23]

The carrageenan-induced paw edema model in rodents is a standard method to assess in vivo anti-inflammatory activity. The reduction in paw swelling after compound administration is measured.[5]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

For any promising derivative to advance as a drug candidate, a favorable ADMET profile is essential. In silico tools and in vitro assays can provide early predictions of these properties.

-

In Silico Prediction: Online tools like SwissADME and preADMET can predict various parameters, including lipophilicity (LogP), water solubility, oral bioavailability, and potential toxicity.[8][24][25]

-

In Vitro Assays: Experimental evaluation of metabolic stability using liver microsomes, cell permeability using Caco-2 cells, and potential for drug-drug interactions through cytochrome P450 inhibition assays are crucial next steps.

Data Summary

The following table summarizes the reported in vitro anticancer activity of selected phthalazinone derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 11d | MDA-MB-231 | 0.92 | EGFR | [2] |

| 12d | MDA-MB-231 | 0.57 | EGFR | [2] |

| 2g | MCF-7 | 0.15 | VEGFR-2 | [1] |

| 4a | HepG2 | 0.09 | VEGFR-2 | [1] |

| YCH1899 | Olaparib-resistant cells | 0.00089 | PARP | [23] |

Future Perspectives and Conclusion

The 4-(methylsulfonyl)phthalazin-1(2H)-one scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The dual inhibitory potential against both PARP and VEGFR-2 presents an exciting opportunity for the development of multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.

Future research should focus on:

-

Optimization of the Scaffold: Further derivatization to improve potency, selectivity, and ADMET properties.

-

Elucidation of Detailed Mechanisms: In-depth studies to fully understand the downstream signaling effects of these compounds.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with other anticancer agents.

References

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). BMC Chemistry, 17(1), 108. [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances, 14(32), 22931-22956. [Link]

-

The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. (2015). Beilstein Journal of Organic Chemistry, 11, 1634-1641. [Link]

-

Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (2017). International Journal of ChemTech Research, 10(5), 849-860. [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Molecules, 22(11), 1969. [Link]

-

Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2024). Molecules, 29(21), 5039. [Link]

-

Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026). Research Square. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules, 27(23), 8196. [Link]

-

YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. (2023). Journal of Medicinal Chemistry, 66(17), 12284-12303. [Link]

-

Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. (2016). Iranian Journal of Pharmaceutical Research, 15(1), 127-138. [Link]

-

Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. (2016). European Journal of Medicinal Chemistry, 124, 636-653. [Link]

-

Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. (2020). Experimental & Molecular Medicine, 52(7), 1039-1049. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules, 27(23), 8196. [Link]

-

Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. (n.d.). Syrris. Retrieved February 27, 2026, from [Link]

-

Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2024). RSC Advances, 14(40), 28834-28860. [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences, 7, 564601. [Link]

-

Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. (2011). European Journal of Medicinal Chemistry, 46(11), 5474-5488. [Link]

-

Tryptanthrin Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway. (2013). PLoS ONE, 8(12), e82294. [Link]

-

In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2022). International Journal of Health Sciences, 6(S3), 9119-9133. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(11), 1461. [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (2004). Nature Reviews Drug Discovery, 3(10), 861-871. [Link]

-

Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition. (2023). Pharmacy Times. [Link]

-

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H). (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o389. [Link]

-

PARP inhibitors: Overview and indications. (2024). The Jackson Laboratory. [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). Molecules, 22(11), 1969. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2012). Journal of Medicinal Chemistry, 55(17), 7848-7861. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(11), 1599. [Link]

-

Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. (2023). Research Journal of Pharmacy and Technology, 16(2), 795-801. [Link]

Sources

- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4 substituted phthalazin-1(2H) | Syrris [syrris.jp]

- 9. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpsbr.org [jpsbr.org]

- 11. mdpi.com [mdpi.com]

- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. PARP inhibitors: Overview and indications [jax.org]

- 15. touchstonelabs.org [touchstonelabs.org]

- 16. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. sciencescholar.us [sciencescholar.us]

- 25. rjptonline.org [rjptonline.org]

The Unseen Scaffold: 5-Methoxy-2-nitrobenzoic Acid as a Cornerstone in Novel PARP Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The PARP Inhibitor Landscape and the Quest for Novelty

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring DNA damage response (DDR) deficiencies, most notably those with BRCA1/2 mutations.[1] By inducing synthetic lethality, drugs like Olaparib, Rucaparib, Niraparib, and Talazoparib have become standard-of-care in certain ovarian, breast, prostate, and pancreatic cancers.[1][2] The core mechanism of these drugs involves blocking PARP-mediated repair of DNA single-strand breaks (SSBs). This leads to the accumulation of double-strand breaks (DSBs) during replication, which are lethal to cancer cells with a compromised homologous recombination (HR) repair pathway.[1]

While the first generation of PARP inhibitors has been a resounding success, the field is anything but static. Ongoing research focuses on overcoming resistance mechanisms, improving selectivity for different PARP enzymes (e.g., PARP1 vs. PARP14), and expanding the therapeutic window.[3][4] This necessitates a continuous exploration of novel chemical scaffolds that can serve as the foundation for next-generation inhibitors. It is in this exploratory space that versatile, yet underexplored, building blocks become invaluable. This guide focuses on one such molecule: 5-Methoxy-2-nitrobenzoic acid (CAS 5388-42-1) .

While not a direct precursor to the well-known, first-generation PARP inhibitors, 5-Methoxy-2-nitrobenzoic acid represents a strategic starting point for the synthesis of diverse heterocyclic systems at the heart of novel inhibitor design. Its chemical functionalities offer a gateway to scaffolds like quinazolinones and benzimidazoles, which are actively being investigated in the context of PARP inhibition.[1][5] This guide, intended for medicinal chemists and drug discovery scientists, will elucidate the strategic importance of this compound, detailing its chemical reactivity, key synthetic transformations, and its potential to generate innovative PARP inhibitor candidates.

The Strategic Value of 5-Methoxy-2-nitrobenzoic Acid in Medicinal Chemistry

The utility of 5-Methoxy-2-nitrobenzoic acid as a synthetic intermediate in drug discovery stems from the strategic placement of its three functional groups on the aromatic ring: the carboxylic acid, the nitro group, and the methoxy group.

-

Carboxylic Acid (-COOH): This group serves as a primary handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. It allows for the coupling of various side chains and pharmacophores that can interact with specific residues within the PARP active site.

-

Nitro Group (-NO₂): The nitro group is a versatile functional group that is often used as a precursor to an amine (-NH₂). The transformation of the nitro group into an amine is a pivotal step that unlocks a vast array of subsequent chemical modifications, including the formation of heterocyclic rings.[6]

-

Methoxy Group (-OCH₃): The electron-donating methoxy group can influence the electronic properties of the aromatic ring and its reactivity. It can also serve as a potential hydrogen bond acceptor in interactions with the target protein, and its presence can impact the metabolic stability and pharmacokinetic properties of the final compound.[1]

The interplay of these groups makes 5-Methoxy-2-nitrobenzoic acid a powerful tool for generating molecular diversity in the quest for new and improved PARP inhibitors.

Core Synthetic Workflow: From Nitro-Aniline to Heterocycle

The primary synthetic strategy leveraging 5-Methoxy-2-nitrobenzoic acid in the context of PARP inhibitor discovery involves a two-stage process: the reduction of the nitro group to form a reactive aniline intermediate, followed by cyclization to construct a core heterocyclic scaffold.

Caption: Core synthetic workflow using 5-Methoxy-2-nitrobenzoic acid.

Stage 1: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental and critical step. A common and highly efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic acid

-

Vessel Preparation: In a suitable hydrogenation vessel, dissolve 5-Methoxy-2-nitrobenzoic acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with the inert gas to remove any air. Introduce hydrogen gas to the desired pressure (typically 1-4 atmospheres).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methoxybenzoic acid. The product can be further purified by recrystallization if necessary.

| Parameter | Value | Reference |

| Starting Material | 5-Methoxy-2-nitrobenzoic acid | |

| Catalyst | 10% Palladium on Carbon (Pd/C) | |

| Hydrogen Source | H₂ gas | |

| Solvent | Methanol or Ethanol | |

| Typical Yield | >95% | |

| Product | 2-Amino-5-methoxybenzoic acid |

Table 1: Typical parameters for the catalytic hydrogenation of 5-Methoxy-2-nitrobenzoic acid.

Stage 2: Construction of PARP Inhibitor Scaffolds

The resulting 2-amino-5-methoxybenzoic acid is a versatile precursor for a variety of heterocyclic cores relevant to PARP inhibitor design. For instance, it can be used to synthesize quinazolinones, a scaffold found in some investigational PARP14 inhibitors.[5]

Conceptual Synthetic Pathway to a Quinazolinone Core

Caption: Conceptual pathway from 2-amino-5-methoxybenzoic acid to a quinazolinone-based PARP inhibitor.

This generalized scheme illustrates how the initial reduction product can be elaborated into a more complex heterocyclic system. The methoxy group from the original starting material is retained in the final scaffold, where it can contribute to the molecule's overall pharmacological profile. By analogy, this intermediate can also be used in the synthesis of other heterocyclic systems, such as benzimidazoles, which have also been explored for PARP inhibition.[1]

The Potential for Novelty and Selectivity

The true value of 5-Methoxy-2-nitrobenzoic acid lies in its potential to generate novel chemical matter. The majority of approved PARP inhibitors are based on a phthalazinone core.[7] By providing an accessible route to alternative scaffolds like quinazolinones, this starting material allows researchers to explore new regions of chemical space. This exploration is crucial for:

-

Developing Isoform-Selective Inhibitors: The PARP family has several members, and developing inhibitors that are selective for a particular isoform (e.g., PARP1 vs. PARP2 vs. PARP14) could lead to improved efficacy and reduced off-target effects.[3]

-

Overcoming Resistance: As with any targeted therapy, acquired resistance to PARP inhibitors is a significant clinical challenge. Novel scaffolds may have different binding modes or may be less susceptible to known resistance mechanisms.[4]

-

Improving "Drug-like" Properties: The methoxy substituent can be strategically employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of new inhibitor candidates.

Conclusion

While 5-Methoxy-2-nitrobenzoic acid (CAS 5388-42-1) may not be found in the synthetic routes of the first wave of blockbuster PARP inhibitors, its significance in the ongoing discovery of next-generation therapeutics should not be underestimated. Its inherent chemical functionalities make it a highly valuable and versatile starting material for the construction of novel heterocyclic scaffolds. The straightforward and high-yielding reduction of its nitro group provides a key intermediate that opens the door to a wide range of chemical diversity. For researchers and drug development professionals, understanding the synthetic utility of such foundational molecules is paramount to fueling the pipeline of innovative and more effective PARP inhibitors for the future of cancer therapy.

References

- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC.

- US10562891B2 - Quinazolinones as PARP14 inhibitors - Google P

- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2025).

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC.

- Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. (2022). PubMed.

- Design and synthesis of the first PARP-1 and proteasome dual inhibitors to tre

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google P

Sources

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]

- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Phthalazinone Core - A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to Phthalazinone Scaffolds in Medicinal Chemistry

The phthalazinone nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and capacity for substitution at multiple positions allow for the precise three-dimensional arrangement of pharmacophoric features, enabling interaction with a wide array of biological targets.[2] While rare in natural products, synthetic phthalazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antidiabetic, and antihistaminic properties.[1][3][4][5][6]

This guide provides a comprehensive review of the phthalazinone scaffold's role in modern drug development. We will explore its application in key therapeutic areas, delve into the structure-activity relationships (SAR) that govern its efficacy, detail foundational synthetic and biological evaluation protocols, and illustrate the key molecular pathways it modulates. Our focus is not merely to list compounds, but to explain the causal relationships behind their design and function, offering field-proven insights for researchers, scientists, and drug development professionals.

Oncology: The Forefront of Phthalazinone Research

The versatility of the phthalazinone scaffold is perhaps most evident in oncology, where it has been successfully employed to target several critical pathways involved in cancer progression.[7]

PARP Inhibition and the Principle of Synthetic Lethality

The most prominent success story for the phthalazinone scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[8] PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[8]

Mechanism of Action: In cancer cells with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP creates a state of "synthetic lethality." When PARP is inhibited, SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during replication.[8] Since the HR pathway is already compromised, the cell is unable to repair these DSBs, leading to genomic instability and apoptosis.[8]

Olaparib (Lynparza™): A Case Study: Olaparib, a 4-benzyl-2H-phthalazin-1-one derivative, was the first FDA-approved oral PARP inhibitor for the treatment of BRCA-mutated ovarian cancer.[3] Its discovery was a landmark achievement, validating the phthalazinone core as a highly effective pharmacophore for PARP inhibition.[3] The phthalazinone moiety anchors the molecule in the NAD+ binding pocket of the PARP active site, while the substituted benzyl group and the appended cyclopropane carboxamide explore additional binding interactions, conferring high potency and selectivity.

Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Structure-Activity Relationship (SAR) Insights:

-

The Phthalazinone Core: Essential for binding to the nicotinamide-adenine dinucleotide (NAD+) binding domain of PARP.

-

4-Position Substitution: A 4-aryl or 4-benzyl group is a common feature, occupying a hydrophobic pocket.[3] Modifications here significantly impact potency.

-

N2-Position: This position is typically unsubstituted (N-H), allowing for a key hydrogen bond interaction with the protein backbone.

-

Side Chains: Appending functional groups, often via the 4-position substituent, is critical for optimizing potency, selectivity, and pharmacokinetic properties.[8] For instance, the addition of a piperazine ring linked to a cyclopropane carboxamide in Olaparib was crucial for achieving nanomolar activity.

Table 1: Selected Phthalazinone-Based PARP Inhibitors and Activities

| Compound | Target(s) | IC50 | Key Structural Feature | Reference |

| Olaparib | PARP-1/2 | ~5 nM | 4-benzylphthalazinone with cyclopropanecarboxamide | [3] |

| AZ0108 | PARP-1, 2, 6 | <10 nM | Optimized for centrosome declustering activity | [9] |

| Compound 11c | PARP-1 | 97 nM | 4-phenylphthalazinone derivative | [3] |

| Compound B16 | PARP-1 | 7.8 nM | Novel phthalazinone derivative | [3] |

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Phthalazine derivatives have been successfully developed as potent VEGFR-2 inhibitors.[11]

Mechanism of Action: Phthalazinone-based inhibitors typically act as ATP-competitive agents, binding to the kinase domain of VEGFR-2.[12] This prevents the autophosphorylation of the receptor upon binding of its ligand (VEGF), thereby blocking downstream signaling cascades (like PI3K-Akt and Ras-MAPK) that promote endothelial cell proliferation, migration, and survival.[10][12]

Vatalanib (PTK787): A Key Example: Vatalanib is a 1,4-disubstituted phthalazine inhibitor that potently targets VEGFR-2.[11][12] It demonstrates the utility of substituting the phthalazine core at multiple positions to achieve potent and selective kinase inhibition.

Caption: Phthalazinone inhibitors block ATP binding to VEGFR-2, halting angiogenesis.

Table 2: Selected Phthalazinone-Based VEGFR-2 Inhibitors and Activities

| Compound | Target | IC50 | Key Structural Feature | Reference |

| Vatalanib (PTK787) | VEGFR-2 | 43 nM | 1,4-disubstituted phthalazine | [12] |

| Compound 7c | VEGFR-2 (predicted) | 1.36 µM (HCT-116) | Phenyl phthalazinone moiety | [10] |

| Compound 12b | VEGFR-2 | Potent % inhibition | 4-chlorophthalazine with biarylurea | [12] |

| Compound 2g | VEGFR-2 | 0.148 µM | Novel phthalazine derivative | [11] |

| Compound 4a | VEGFR-2 | 0.196 µM | Novel phthalazine derivative | [11] |

Beyond Oncology: The Scaffold's Versatility

While oncology is a major focus, the phthalazinone scaffold's utility extends to numerous other therapeutic areas.

-

Anti-inflammatory Activity: Phthalazinone derivatives have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, showing powerful anti-inflammatory activity with reduced gastric side effects compared to non-selective NSAIDs.[13]

-

Antidiabetic Agents: Zopolrestat, a phthalazinone derivative, is an inhibitor of aldose reductase, an enzyme implicated in diabetic complications like retinopathy and neuropathy.

-

PDE Inhibition: Early investigations into phthalazinones identified them as inhibitors of phosphodiesterases (PDEs), enzymes that regulate cellular levels of cyclic nucleotides like cAMP.[14][15] This activity has been explored for conditions ranging from cardiovascular disease to African sleeping sickness.[14][15]

-

Antihistamines: Azelastine is a well-known phthalazinone-based drug used as an H1 receptor antagonist for treating allergic rhinitis.

Experimental Protocols: Synthesis and Evaluation

Trustworthy and reproducible methodologies are the bedrock of medicinal chemistry. Here we outline standardized protocols for the synthesis and biological evaluation of novel phthalazinone compounds.

Protocol 1: General Synthesis of 4-Aryl-Phthalazin-1(2H)-ones

This protocol describes a common and robust method starting from a 2-aroylbenzoic acid, which can be synthesized via a Friedel-Crafts reaction between phthalic anhydride and an appropriate aromatic compound.[4]

Objective: To synthesize the core 4-aryl-phthalazin-1(2H)-one scaffold.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aroylbenzoic acid (1.0 eq) and ethanol or glacial acetic acid as the solvent.[4][5]

-

Reagent Addition: Add hydrazine hydrate (1.2 - 1.5 eq) to the solution. The addition may be done dropwise if the reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol or water) to remove residual reagents.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 4-aryl-phthalazin-1(2H)-one.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against the PARP-1 enzyme.

Objective: To determine the IC50 value of a test compound against PARP-1.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a solution of biotinylated NAD+, activated DNA, recombinant human PARP-1 enzyme, and the test compound at various concentrations (typically a serial dilution).

-

Reaction Initiation: In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the test compound. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).

-

PARP Reaction: Initiate the PARylation reaction by adding the biotinylated NAD+ solution to each well. Incubate the plate for 60 minutes at room temperature.

-

Detection: Add streptavidin-horseradish peroxidase (SA-HRP) to each well. The SA-HRP will bind to the biotinylated PAR chains incorporated onto the histone proteins coated on the plate. Incubate for 60 minutes.

-

Signal Generation: After washing away unbound reagents, add a chemiluminescent HRP substrate. The enzyme will catalyze a reaction that produces light.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the PARP-1 activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the PARP-1 enzyme activity.

Conclusion and Future Directions

The phthalazinone scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its success, exemplified by the clinical approval of drugs like Olaparib, is a testament to its versatility and "drug-like" properties.[3] Current research continues to expand its utility, with novel derivatives being investigated as inhibitors of Aurora kinases, topoisomerases, and DNA methyltransferases, further broadening their therapeutic potential.[14][16]

The future of phthalazinone-based drug discovery lies in the rational design of next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action. The application of molecular hybridization techniques, where the phthalazinone core is combined with other pharmacophores, is a promising strategy to develop multi-target-directed ligands for complex diseases.[1][6] As our understanding of disease biology deepens, the privileged phthalazinone scaffold will undoubtedly continue to provide a robust framework for the development of innovative and life-saving medicines.

References

- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.

- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate.

- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.

- Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A | ACS Medicinal Chemistry Letters. ACS Publications.

- Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis.

- Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors | ACS Omega. ACS Publications.

- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. JOCPR.

- ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery | Request PDF. ResearchGate.

- Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. PMC.

- Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers.

- Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed.

- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC.

- Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed.

- Tetrahydrophthalazinone Inhibitor of Phosphodiesterase with In Vitro Activity against Intracellular Trypanosomatids | Antimicrobial Agents and Chemotherapy. ASM Journals.

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PMC.

- WO2011007145A1 - Phthalazinone compound as parp inhibitor. Google Patents.

- Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. PubMed.

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing.

- (PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate.

- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online.

- Structure of several phthalazinone derivatives with anticancer properties. ResearchGate.

- Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H). Benchchem.

- Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. PubMed.

- Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Ingenta Connect.

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. jocpr.com [jocpr.com]

- 6. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]

- 7. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactivity of 4-Substituted Phthalazin-1(2H)-ones in Oncology

Introduction: The Rise of a Privileged Scaffold in Cancer Therapy

The phthalazin-1(2H)-one core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the capacity for diverse substitutions, allows it to interact with a wide array of biological targets.[1][2] While derivatives of this scaffold possess a broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory effects, their most profound impact has been in the field of oncology.[1][2][3] Specifically, the strategic placement of substituents at the 4-position has given rise to a class of highly potent and selective anticancer agents, fundamentally changing the treatment landscape for certain malignancies.[1][2]

This guide provides an in-depth exploration of the bioactivity of 4-substituted phthalazin-1(2H)-ones, focusing on their primary mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the causality behind their therapeutic effect, detail the experimental workflows used to validate their activity, and present the data that underpins their clinical significance.

Core Mechanism of Action: Exploiting Synthetic Lethality through PARP Inhibition

The primary anticancer mechanism for many clinically successful 4-substituted phthalazin-1(2H)-ones is the inhibition of the PARP enzyme family, particularly PARP1 and PARP2.[4] These enzymes are central to cellular homeostasis, acting as critical sensors and signalers of DNA damage.

The Role of PARP in DNA Repair

Under normal physiological conditions, single-strand breaks (SSBs) in DNA are common events that are efficiently repaired by the Base Excision Repair (BER) pathway, in which PARP plays a pivotal role.[5][6] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.[5]

The Principle of Synthetic Lethality

The therapeutic power of PARP inhibitors is rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two genes (or pathways) is lethal to a cell, while the loss of either one alone is not. Many hereditary cancers, particularly those linked to mutations in the BRCA1 or BRCA2 genes, are deficient in the Homologous Recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[5][6][7] These BRCA-mutant cancer cells become heavily dependent on PARP-mediated SSB repair for survival.[7]

When a 4-substituted phthalazin-1(2H)-one, such as the landmark drug Olaparib, inhibits PARP, the repair of SSBs is blocked.[5][8] During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DSBs.[5] In a healthy cell with functional HR, these DSBs would be efficiently repaired. However, in BRCA-mutant cancer cells, the compromised HR pathway cannot cope with this massive burden of DSBs. The accumulation of extensive DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[5][6] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the hallmark of synthetic lethality.[5][8]

Versatility of the Scaffold: Beyond PARP Inhibition

While PARP inhibition is the most prominent mechanism, the phthalazinone scaffold's versatility allows for the design of compounds that target other critical pathways in oncology.[4] This demonstrates the platform's potential for developing drugs with diverse or dual mechanisms of action.

-

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.[4] Certain 4-substituted phthalazinone derivatives have been engineered to be potent VEGFR-2 inhibitors, effectively functioning as anti-angiogenic agents.[4]

-

EGFR Inhibition: Overactivation of the Epidermal Growth Factor Receptor (EGFR) drives proliferation in many cancers. Phthalazine derivatives have been synthesized that show potent EGFR inhibitory activity, offering a therapeutic strategy for EGFR-dependent tumors.[4][9]

-

BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-MYC. Novel 4-substituted phthalazin-1(2H)-ones have been developed as potent BRD4 inhibitors, showing significant anti-proliferative activity in breast cancer models.[10]

Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A common and robust method for synthesizing the phthalazinone core involves the condensation of 2-acylbenzoic acids with hydrazine.[11] This one-pot, two-step process is efficient and scalable. The crucial 4-position substituent is derived from the acyl group of the starting benzoic acid.

For further derivatization, especially for creating libraries of compounds for screening, a common precursor is 1-chlorophthalazine, which can be subjected to various coupling reactions or nucleophilic substitutions to introduce diversity at the 4-position.[12] More complex side chains, like the one found in Olaparib, are often introduced through multi-step syntheses involving precursors like 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, where the phenolic hydroxyl group is alkylated.[8]

Preclinical Evaluation: A Methodological Workflow

Validating the bioactivity of novel 4-substituted phthalazin-1(2H)-ones requires a systematic and multi-faceted approach, progressing from enzymatic assays to cellular models and finally to in vivo studies.

Detailed Experimental Protocols

1. In Vitro PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

-

Principle: This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PARP-1. The amount of PARylated histone substrate is measured via a primary antibody and a secondary HRP-conjugated antibody, with a chemiluminescent signal.[13][14]

-

Methodology:

-

Plate Coating: Coat a 96-well plate with histone substrate and incubate overnight. Block with a suitable blocking buffer.[13]

-

Reaction Setup: To each well, add a reaction buffer containing biotin-labeled NAD+, activated DNA, and purified recombinant PARP-1 enzyme.

-

Compound Addition: Add the test compound (4-substituted phthalazin-1(2H)-one) at various concentrations. Include a known inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

-

Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

-

Detection: Add a streptavidin-HRP conjugate, which binds to the biotinylated PAR chains formed on the histone.[14]

-

Signal Reading: Add a chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

2. Cellular Cytotoxicity Assay (MTT/CCK-8)

-

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. It is used to determine the cytotoxic potency (IC50) of the compound against various cancer cell lines.[3]

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., BRCA-mutant MDA-MB-436 or Capan-1) into a 96-well plate and allow them to adhere overnight.[15][16]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).[9]

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate until a color change is observed.

-

Absorbance Reading: If using MTT, solubilize the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

3. In Vivo Tumor Xenograft Study

-

Principle: This study evaluates the antitumor efficacy of a lead compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and tumor growth is monitored following drug treatment.[17][18][19]

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).[18]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-436, a BRCA1-mutant line) into the flank of each mouse.[20]

-

Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Randomize the mice into treatment groups (vehicle control, positive control like Olaparib, and test compound groups at different doses). Administer the treatment via the determined route (e.g., oral gavage) on a set schedule.[20]

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.[20]

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a fixed duration. Euthanize the animals, and excise and weigh the tumors.

-

Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Quantitative Data & Structure-Activity Insights

The potency of 4-substituted phthalazin-1(2H)-ones can vary significantly based on the nature of the substituent at the 4-position and modifications elsewhere on the scaffold. Optimization of these structures has led to compounds with low nanomolar potency.

| Compound Name/ID | 4-Position Substituent | Target | IC50 (Enzymatic) | Cell Line | IC50 (Cellular) | Citation |

| Olaparib | 4-Fluoro-3-(cyclopropylcarbonylpiperazine-1-carbonyl)benzyl | PARP-1/2 | ~1-5 nM | BRCA-mutant cells | Low nM range | [19] |

| Talazoparib | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-tetrahydropyrido-fused | PARP-1/2 | Ki = 1.2 nM (PARP1) | Capan-1 | < 1 nM | [3] |

| Compound 11c | Phenyl derivative | PARP-1 | 97 nM | A549 (Lung) | Significant activity | [21] |

| Compound 12d | Benzyl derivative | EGFR | 21.4 nM | MDA-MB-231 | 0.57 µM | [9] |

| YCH1899 | Not specified | PARP | Not specified | Olaparib-resistant cells | 0.89 nM | [22] |

| DDT26 | 3-(3,5-dimethylisoxazol-4-yl)benzyl | BRD4 | 0.237 µM | MCF-7 | Significant activity | [10] |

Table 1: Comparative bioactivity of selected 4-substituted phthalazin-1(2H)-one derivatives. This table summarizes data from multiple sources to illustrate the range of potencies and targets.

The data clearly indicates that while the phthalazinone core is essential, the intricate side chain at the 4-position is critical for high-affinity binding to the target's active site. For PARP inhibitors like Olaparib, this chain occupies the nicotinamide binding pocket of the enzyme.[3][19]

Clinical Significance and Future Outlook

The development of 4-substituted phthalazin-1(2H)-ones, particularly PARP inhibitors, represents a triumph of rational drug design and a paradigm shift towards targeted cancer therapy. Olaparib (Lynparza®) was the first PARP inhibitor to gain FDA approval and is now used to treat certain types of ovarian, breast, pancreatic, and prostate cancers.[6][7][23] Following its success, other phthalazinone-based inhibitors like Talazoparib have also entered clinical use.[3][24]

However, challenges such as acquired drug resistance remain.[22] Current research focuses on designing next-generation phthalazinone derivatives that can overcome these resistance mechanisms, exhibit greater selectivity for PARP1 over PARP2 to potentially reduce hematological toxicity, or possess dual-targeting capabilities.[20][22] The continued exploration of this versatile scaffold promises to yield novel and more effective treatments, further solidifying the legacy of 4-substituted phthalazin-1(2H)-ones in the oncology drug pipeline.

References

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available at: [Link] [Accessed February 27, 2026].

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

-

Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. Available at: [Link] [Accessed February 27, 2026].

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Royal Society of Chemistry. Available at: [Link] [Accessed February 27, 2026].

-

Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers. Available at: [Link] [Accessed February 27, 2026].

-

The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

-

YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. PubMed. Available at: [Link] [Accessed February 27, 2026].

-

In vitro analysis of PARP inhibitor nanoformulations. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

-

Olaparib. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

-

Study of Talazoparib, a PARP Inhibitor, in Patients With Advanced or Recurrent Solid Tumors. ClinicalTrials.gov. Available at: [Link] [Accessed February 27, 2026].

-

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. Available at: [Link] [Accessed February 27, 2026].

-

Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. Available at: [Link] [Accessed February 27, 2026].

-

Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. American Society of Clinical Oncology. Available at: [Link] [Accessed February 27, 2026].

-

The Use of Animal Models for Cancer Chemoprevention Drug Development. National Center for Biotechnology Information. Available at: [Link] [Accessed February 27, 2026].

-

Olaparib. Wikipedia. Available at: [Link] [Accessed February 27, 2026].

-

Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available at: [Link] [Accessed February 27, 2026].

-

Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link] [Accessed February 27, 2026].

-

New Models for Testing Melanoma Drugs and Vaccines. Melanoma Research Alliance. Available at: [Link] [Accessed February 27, 2026].

-

Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Sciety. Available at: [Link] [Accessed February 27, 2026].

-

Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). Available at: [Link] [Accessed February 27, 2026].

-

Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. Available at: [Link] [Accessed February 27, 2026].

- Phthalazinone compound as parp inhibitor. Google Patents.

-

Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. MDPI. Available at: [Link] [Accessed February 27, 2026].

-

Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. Available at: [Link] [Accessed February 27, 2026].

-

The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available at: [Link] [Accessed February 27, 2026].

-

Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. American Association for Cancer Research. Available at: [Link] [Accessed February 27, 2026].

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Semantic Scholar. Available at: [Link] [Accessed February 27, 2026].

-

Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. Available at: [Link] [Accessed February 27, 2026].

-

Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary World. Available at: [Link] [Accessed February 27, 2026].

-

4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. ACS Publications. Available at: [Link] [Accessed February 27, 2026].

-

PARP Assays. BPS Bioscience. Available at: [Link] [Accessed February 27, 2026].

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. Olaparib - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Sciety [sciety.org]

- 16. researchgate.net [researchgate.net]

- 17. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ascopubs.org [ascopubs.org]

- 21. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 24. pharmacytimes.com [pharmacytimes.com]

Reactivity Profile of the Methylsulfonyl Group in Phthalazinone Systems: A Technical Guide for Drug Development

Executive Summary

Phthalazinone and phthalazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutics ranging from PARP inhibitors to targeted anti-inflammatory agents[1]. The strategic introduction of a methylsulfonyl group (

Mechanistic Foundations: Electronics of the Methylsulfonyl Group

The methylsulfonyl group is characterized by potent electron-withdrawing properties, exerting both strong inductive (-I) and resonance (-M) effects. When positioned at the C-1 or C-4 position of a phthalazine or phthalazinone ring, it significantly depletes the local electron density of the heterocycle.

To understand its reactivity, we must compare its electronic parameters against other common substituents (Table 1).

Table 1: Comparative Electronic Parameters of Common Substituents

| Substituent | Hammett | Hammett | Primary Electronic Effect | Leaving Group Ability (SNAr) |

| 0.72 | 0.60 | Strong -I, Strong -M | Excellent (forms | |

| 0.54 | 0.43 | Strong -I | Poor | |

| 0.23 | 0.37 | Strong -I, Weak +M | Good (forms | |

| -0.27 | 0.12 | Strong +M, Weak -I | Very Poor |

Data synthesis based on standard physical organic chemistry parameters.

Causality in Reactivity: The exceptional leaving group ability of the methylsulfonyl group in SNAr reactions stems from the stability of the departing methanesulfinate anion (

Synthetic Workflows: The SNAr Reactivity Profile

In the synthesis of functionalized phthalazines, 1-mesylphthalazines (methylsulfonylphthalazines) act as highly versatile electrophilic intermediates[4]. They undergo rapid SNAr with a variety of nucleophiles, including amines, hydrazines, and carbon nucleophiles (e.g., active methylene compounds)[5].

Unlike halogenated precursors (e.g., 1-chlorophthalazine), which often require elevated temperatures, extended reaction times, or transition-metal catalysis for amination, 1-mesylphthalazines react under exceptionally mild conditions. The strongly electron-withdrawing sulfone pre-activates the carbon center. During the nucleophilic attack, the formation of the Meisenheimer intermediate is the rate-determining step; the sulfone group stabilizes this intermediate through its -M effect before departing[5].

Caption: SNAr mechanism of 1-methylsulfonylphthalazine with nucleophiles.

Pharmacological Targeting: The Methylsulfonyl Group in Drug Design

Beyond its synthetic utility as a leaving group, the

In the design of 4-aryl-2(1H)-phthalazinone derivatives, the methylsulfonyl group is strategically positioned to interact with the secondary pocket of the COX-2 active site[1].

Causality of Target Engagement: The COX-2 enzyme differs from COX-1 by the substitution of an isoleucine for a valine at position 523. This seemingly minor change opens a side pocket containing the Arg513 residue. The oxygen atoms of the methylsulfonyl group act as strong hydrogen bond acceptors, forming a critical bidentate interaction with the guanidinium side chain of Arg513[2]. This interaction is the primary driver of COX-2 selectivity, preventing the drug from binding to the more sterically restricted COX-1 active site, thereby reducing gastrointestinal side effects.

Caption: Pharmacophoric interactions of the methylsulfonyl group in the COX-2 active site.

Standardized Experimental Protocols

To ensure reproducibility in drug development workflows, the following self-validating protocol details the nucleophilic displacement of a methylsulfonyl group from a phthalazine core using hydrazine hydrate. This is a foundational step in synthesizing biologically active[6].

Protocol: Synthesis of 1-Hydrazinophthalazine via SNAr of 1-Mesylphthalazine

Objective: Complete displacement of the

Self-Validation Checkpoint: The reaction progress is monitored by Thin Layer Chromatography (TLC). The highly polar hydrazine product will remain near the baseline in standard EtOAc/Hexane systems, while the starting mesylphthalazine is highly mobile. Spectroscopic validation is confirmed by the complete loss of the ~3.0 ppm singlet (

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylsulfonylphthalazine (1.0 mmol) in 10 mL of anhydrous ethanol.

-

Nucleophile Addition: Add hydrazine hydrate (64% in water, 5.0 mmol, 5.0 eq) dropwise at room temperature. Causality: A strict 5-fold excess of hydrazine is required to prevent the formation of symmetrical 1,2-bis(phthalazin-1-yl)hydrazine dimers, ensuring mono-substitution.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material spot is completely consumed[5].

-

Workup & Isolation: Cool the reaction mixture to 0 °C in an ice bath. Causality: The product, 1-hydrazinophthalazine, selectively precipitates upon cooling due to its drastically lower solubility in cold ethanol compared to the methanesulfinate byproduct.

-